molecular formula C21H13ClF6N2O3S B1668739 N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide

N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide

Cat. No.: B1668739
M. Wt: 522.8 g/mol
InChI Key: VBZKJHSBGYDJAN-UHFFFAOYSA-N
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Description

N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide, with the CAS number 284487-50-9, is a chemical compound offered for research and development purposes . It has a molecular formula of C21H13ClF6N2O3S and a molecular weight of 522.85 g/mol . This product is provided as a solid powder and should be stored dry and dark at temperatures of 0-4°C for short-term stability or at -20°C for long-term preservation . The compound features a sulfamoyl bridge and two distinct aromatic systems: a 4-chlorobenzamide group and a 3,5-bis(trifluoromethyl)phenyl group. The presence of multiple trifluoromethyl groups is a notable feature in pharmaceuticals and agrochemicals, as this motif is known to improve metabolic stability and enhance membrane permeability . This product is intended for research use only and is not meant for diagnostic, therapeutic, or any other human or veterinary use . Researchers can leverage this compound as a building block or intermediate in medicinal chemistry programs, particularly in the synthesis of molecules targeting resistant pathogens, given that the 3,5-bis(trifluoromethyl)phenyl moiety has been identified as a potent pharmacophore in novel antimicrobial agents . It may also serve as a key scaffold in materials science, for instance, in the development of organic electronic materials, where related derivatives have been used to fine-tune electronic properties .

Properties

Molecular Formula

C21H13ClF6N2O3S

Molecular Weight

522.8 g/mol

IUPAC Name

N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide

InChI

InChI=1S/C21H13ClF6N2O3S/c22-15-3-1-12(2-4-15)19(31)29-16-5-7-18(8-6-16)34(32,33)30-17-10-13(20(23,24)25)9-14(11-17)21(26,27)28/h1-11,30H,(H,29,31)

InChI Key

VBZKJHSBGYDJAN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CCG-977;  CCG 977;  CCG977.

Origin of Product

United States

Preparation Methods

Synthesis of 4-Nitro-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide

Reagents

  • 4-Nitrobenzenesulfonyl chloride (1.0 equiv)
  • 3,5-Bis(trifluoromethyl)aniline (1.2 equiv)
  • Pyridine (3.0 equiv), anhydrous dichloromethane (DCM)

Procedure

  • Dissolve 3,5-bis(trifluoromethyl)aniline (10 mmol) in DCM (50 mL) under nitrogen.
  • Add pyridine (30 mmol) dropwise at 0°C.
  • Slowly introduce 4-nitrobenzenesulfonyl chloride (10 mmol) dissolved in DCM (20 mL).
  • Warm to room temperature and stir for 12 h.
  • Quench with 1M HCl (100 mL), extract with DCM (3 × 50 mL).
  • Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water (4:1).

Yield : 78–85% as pale-yellow crystals.

Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J=8.8 Hz, 2H, Ar-H), 8.02 (s, 2H, Ar-H), 7.95 (d, J=8.8 Hz, 2H, Ar-H), 7.75 (s, 1H, Ar-H).
  • FT-IR (cm⁻¹): 1532 (NO₂), 1364 (SO₂), 1132 (C-F).

Reduction to 4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonamide

Reagents

  • 4-Nitro intermediate (1.0 equiv)
  • SnCl₂·2H₂O (5.0 equiv), concentrated HCl (10 mL/g substrate)
  • Ethanol (abs.)

Procedure

  • Suspend nitro compound (5 mmol) in ethanol (50 mL).
  • Add SnCl₂·2H₂O (25 mmol) and HCl (50 mL).
  • Reflux at 80°C for 6 h.
  • Cool, adjust to pH 8–9 with 10% NaOH.
  • Extract with ethyl acetate (3 × 50 mL), dry (MgSO₄), and concentrate.

Yield : 90–94% as white powder.

Characterization

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 144.2 (SO₂-C), 139.8 (CF₃-C), 126.5 (Ar-CH), 118.3 (NH₂-C).
  • HPLC Purity : 98.2% (C18 column, MeCN/H₂O 70:30).

Amide Coupling to Form N-[4-[[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide

Reagents

  • 4-Amino intermediate (1.0 equiv)
  • 4-Chlorobenzoic acid (1.1 equiv)
  • EDC·HCl (1.3 equiv), DMAP (0.2 equiv)
  • DMF (anhydrous)

Procedure

  • Activate 4-chlorobenzoic acid (11 mmol) with EDC·HCl (13 mmol) and DMAP (2 mmol) in DMF (30 mL) for 30 min.
  • Add 4-amino intermediate (10 mmol) in DMF (20 mL).
  • Stir at room temperature for 24 h.
  • Pour into ice-water (200 mL), filter precipitate, wash with cold MeOH.

Yield : 65–72% as off-white solid.

Characterization

  • MS (ESI+): m/z 523.1 [M+H]⁺ (calc. 522.8).
  • XRD : Monoclinic crystal system, space group P2₁/c.

Optimization and Alternatives

Sulfonylation Efficiency

Condition Solvent Base Temp (°C) Yield (%)
Standard DCM Pyridine 25 78
Alternative 1 THF Et₃N 40 82
Alternative 2 Toluene DIPEA 60 68

Pyridine in DCM provides optimal nucleophilicity for sulfonyl chloride activation.

Reductive Systems Comparison

Reductant Solvent Time (h) Yield (%)
SnCl₂/HCl EtOH 6 90
H₂/Pd-C MeOH 12 85
Fe/NH₄Cl H₂O/THF 8 78

Tin(II) chloride offers rapid reduction but requires acidic conditions.

Spectroscopic Validation

19F NMR (376 MHz, DMSO-d₆):

  • δ -62.5 (CF₃, d, J=8.1 Hz)
  • δ -64.1 (CF₃, d, J=8.1 Hz)

Thermal Analysis (TGA/DSC):

  • Decomposition onset: 248°C
  • Melting point: 214–216°C

Challenges and Solutions

  • Trifluoromethyl Group Stability :

    • Avoid strong bases >pH 10 to prevent defluorination.
    • Use aprotic solvents (DMF, DCM) for sulfonamide formation.
  • Amine Protection :

    • Boc-protection unnecessary due to sulfonamide’s electron-withdrawing effects.

Industrial-Scale Considerations

  • Cost Efficiency : 3,5-Bis(trifluoromethyl)aniline constitutes 58% of raw material costs.
  • Green Chemistry : Replace SnCl₂ with catalytic hydrogenation (Pd/C, H₂ 50 psi) to reduce metal waste.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Source
Sulfamoylation3,5-Bis(trifluoromethyl)benzenesulfonamide, K₂CO₃, DMF, 80°C65–75
Amidation4-Chlorobenzoyl chloride, DIPEA, THF, rt82

Sulfamoyl Group

The sulfamoyl (-SO₂NH-) moiety participates in:

  • Hydrogen Bonding : Stabilizes interactions with biological targets (e.g., kinases) .

  • Acid/Base Reactions : Protonation occurs at pH < 3, forming a sulfamic acid derivative .

Trifluoromethyl Groups

  • Electron-Withdrawing Effects : Enhance the electrophilicity of the adjacent phenyl ring, enabling further functionalization (e.g., halogenation) .

  • Hydrolytic Stability : Resistant to hydrolysis under physiological conditions .

4-Chlorobenzamide

  • Nucleophilic Aromatic Substitution : The chlorine atom can be displaced by amines or alkoxides under Pd catalysis .

Cross-Coupling Reactions

The compound undergoes Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 4-chlorophenyl position. For example:

  • Reaction with Pyridinylboronic Acids : Forms biaryl derivatives in the presence of Pd(PPh₃)₄ and Na₂CO₃ (70–85% yield) .

Table 2: Suzuki Coupling Examples

Boronic AcidProductYield (%)Source
4-Pyridinylboronic acidN-[4-[[3,5-bis(CF₃)phenyl]sulfamoyl]phenyl]-4-(pyridin-4-yl)benzamide78
2-Thienylboronic acid4-(Thiophen-2-yl) derivative72

Biological Activity and Stability Studies

  • Kinase Inhibition : Derivatives of this compound show RET kinase inhibition (IC₅₀ = 12–45 nM) due to interactions with the ATP-binding pocket .

  • Metabolic Stability : Resistant to CYP450-mediated oxidation in liver microsomes (t₁/₂ > 120 min) .

Degradation Pathways

  • Hydrolysis : The amide bond hydrolyzes under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions, yielding 4-chlorobenzoic acid and the sulfamoylated aniline .

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfamoyl group, forming SO₂ and NH₃ as byproducts .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C16H12F6N2O3S
  • Molecular Weight : 406.39 g/mol
  • IUPAC Name : N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide
  • Chemical Structure : The compound features a sulfonamide group attached to a chlorobenzamide structure, with trifluoromethyl groups enhancing its lipophilicity and biological activity.

Physical Properties

  • Solubility : Soluble in organic solvents such as DMSO and DMF.
  • Stability : The compound is stable under standard laboratory conditions but may require specific handling due to its fluorinated groups.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency against various cancer cell lines. Studies have demonstrated that this compound can inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The sulfonamide moiety has been associated with antimicrobial activity. Preliminary studies suggest that this compound exhibits significant antibacterial effects against Gram-positive bacteria, making it a candidate for further development as an antibiotic .
  • Inflammation Modulation : The compound's ability to modulate inflammatory pathways has been investigated, showing promise in reducing inflammatory markers in cellular models. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Case Study 1 : A study conducted on the effects of this compound on human breast cancer cells (MCF-7) revealed a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .
  • Case Study 2 : In a study evaluating the antibacterial efficacy of the compound against Staphylococcus aureus, results showed that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This highlights its potential as an alternative treatment option .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulates inflammatory markers

Mechanism of Action

CCG-977 exerts its effects by inhibiting RhoA transcriptional signaling. The exact molecular mechanism is not fully understood, but it is believed to disrupt the interaction between RhoA and its downstream effectors, thereby inhibiting the transcriptional responses mediated by the Rho pathway . This inhibition affects various cellular processes, including cell migration, proliferation, and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

3-Chloro-N-phenyl-phthalimide
  • Structure : Contains a phthalimide core with a chloro substituent and phenyl group (Fig. 1, ).
  • Key Differences : Lacks the sulfamoyl linkage and trifluoromethyl groups present in the target compound.
  • Functional Impact : The phthalimide ring system enhances thermal stability, making it suitable for polymer synthesis, whereas the target compound’s sulfamoyl group may favor biological interactions .
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Structure : Features a triazole-thione core with sulfonyl and fluorophenyl substituents ().
  • Key Differences : The triazole ring introduces tautomeric behavior (thione vs. thiol forms), absent in the target compound.
  • Functional Impact : The thione group (C=S stretching at 1247–1255 cm⁻¹ in IR) enhances metal-binding capacity compared to the target’s sulfamoyl group .
Sulfonamide-Containing Pyrazolo[1,5-a]pyrimidine Derivatives
  • Structure : Includes pyrazolo-pyrimidine cores coupled with sulfonamide groups ().
  • Functional Impact : These derivatives exhibit antimicrobial activity, suggesting that the target compound’s 4-chlorobenzamide group may similarly influence bioactivity .

Physicochemical and Electronic Properties

Property Target Compound 3-Chloro-N-phenyl-phthalimide Triazole-Thiones [7–9]
LogP (Hydrophobicity) High (due to -CF₃) Moderate Moderate (polar C=S group)
Hydrogen-Bond Acceptors 5 (SO₂NH, CO) 3 (CO, N) 4 (SO₂, N, S)
Electronic Effects Strongly electron-withdrawing (-CF₃, -Cl) Moderate (-Cl) Electron-deficient (C=S)

Notes:

  • The target compound’s trifluoromethyl groups significantly lower electron density, enhancing metabolic stability and membrane permeability .
  • The sulfamoyl group (-SO₂NH-) provides stronger hydrogen-bonding capacity than phthalimide’s carbonyl groups .

Challenges :

  • The target compound’s synthesis requires precise control of sulfamoylation to avoid over-substitution.
  • Triazole-thiones necessitate tautomer equilibrium management during purification .

Biological Activity

N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide, also known as U-51754, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H12F6N2O3SC_{16}H_{12}F_6N_2O_3S. The presence of trifluoromethyl groups and a sulfonamide moiety contributes to its unique properties and biological activities.

Research indicates that compounds with similar structures often exhibit inhibition of various enzymes. For example, studies on benzamide derivatives have shown their ability to inhibit dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids and cellular proliferation. The mechanism involves the compound's ability to reduce NADP and NADPH levels, destabilizing DHFR and subsequently inhibiting cell growth .

Biological Activities

  • Anticancer Activity :
    • This compound has been evaluated for its potential as an anticancer agent. In vitro studies demonstrated that it can inhibit cell proliferation in cancer cell lines by targeting specific kinases involved in tumor growth .
    • A study on related compounds showed moderate to high potency against RET kinase, suggesting that this compound may also exhibit similar activity .
  • Cholinesterase Inhibition :
    • Recent findings indicate that derivatives of this compound can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The best analogues showed IC50 values ranging from 18.2 to 196.6 μmol/L for AChE inhibition . This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties :
    • Some studies have suggested that compounds with sulfonamide groups exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, the structural similarities with known antimicrobial agents warrant further investigation.

Case Studies

  • In Vitro Studies : In a study evaluating the biological activity of benzamide derivatives, this compound was tested against various cancer cell lines, showing significant inhibition of cell growth compared to control groups .
  • Pharmacokinetic Profiling : Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable ADME characteristics that support its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide?

  • Methodological Answer : The synthesis typically involves sequential amide and sulfonamide bond formation. A plausible route includes:

Sulfamoylation : Reacting 3,5-bis(trifluoromethyl)aniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Coupling : Reacting the sulfonyl chloride with 4-chlorobenzoic acid derivatives (e.g., activated as an acyl chloride) in the presence of a base like potassium carbonate .

Purification : Column chromatography or recrystallization to isolate the product. Yields can vary (40–70%) depending on reaction conditions .

Q. How is the compound characterized analytically?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR confirm structural integrity, with characteristic shifts for trifluoromethyl (-CF3_3) groups (~δ -63 ppm in 19F^{19}F) and sulfonamide protons (~δ 7.5–8.5 ppm) .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass: ~557.02 g/mol) .
  • Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C, H, N, S percentages .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility due to hydrophobic trifluoromethyl groups. Typically dissolved in DMSO or DMF for biological assays .
  • Stability : Stable under inert conditions but sensitive to prolonged light exposure. Store at -20°C in amber vials .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with CYP enzymes?

  • Methodological Answer :

  • Software : Use AutoDock Vina for docking studies. Prepare the protein (e.g., Leishmania CYP51 PDB: 3L4L) by removing water and adding polar hydrogens .
  • Parameters : Grid box centered on the heme cofactor (coordinates x=15, y=10, z=10, size=25 Å). Run 20 genetic algorithm iterations; analyze binding poses with PyMOL .
  • Validation : Compare docking scores (ΔG ~ -9.2 kcal/mol) with known inhibitors (e.g., posaconazole) to assess potential efficacy .

Q. What strategies mitigate low yields during sulfamoylation?

  • Methodological Answer :

  • Reagent Optimization : Use trichloroisocyanuric acid (TCICA) as a mild chlorinating agent to improve sulfonyl chloride formation .
  • Temperature Control : Maintain reaction at 0–5°C to minimize side reactions (e.g., over-chlorination).
  • Workup : Quench excess chlorinating agents with Na2_2S2_2O3_3 before extraction .

Q. How does structural modification influence biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the 4-chlorophenyl group with fluorophenyl or morpholine derivatives to enhance metabolic stability.
  • Example : Analogues with 3,5-di-tert-butylbenzyl groups showed improved selectivity against Leishmania parasites (EC50_{50} = 1.2 µM vs. 4.5 µM for macrophages) .
  • Fluorine Scan : Introduce additional CF3_3 groups to boost lipophilicity (logP increase by ~0.5 per CF3_3) and membrane permeability .

Q. What role does this compound play in photophysical applications?

  • Methodological Answer :

  • Ligand in Iridium Complexes : Acts as an ancillary ligand in OLEDs. Synthesize Ir(III) complexes by reacting with cyclometalated ligands (e.g., 2-(4-trifluoromethylphenyl)pyrimidine) .
  • Emission Tuning : The electron-withdrawing CF3_3 groups redshift photoluminescence (λem ~ 620 nm) compared to non-fluorinated analogs .

Q. How to validate its antimicrobial activity against resistant strains?

  • Methodological Answer :

  • MIC/MBC Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution (MIC range: 0.15–5.57 µM). Include positive controls (e.g., vancomycin) .
  • Time-Kill Curves : Monitor bactericidal effects over 24 hours; CFU counts at 0, 6, 12, and 24 hours post-treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]phenyl]-4-chlorobenzamide

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